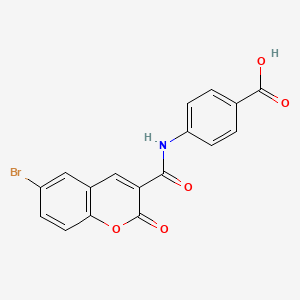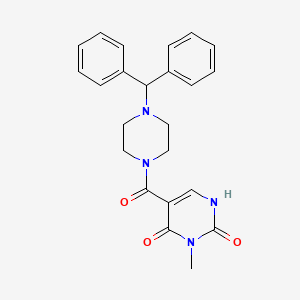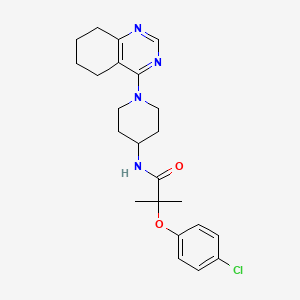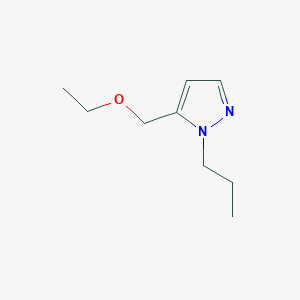
5-(ethoxymethyl)-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Biomass-derived 5-ethoxymethylfurfural (EMF) with excellent energy density and satisfactory combustion performance holds great promise to meet the growing demands for transportation fuels and fuel additives .
Synthesis Analysis
EMF is usually synthesized from biomass sugars (i.e. glucose, fructose, inulin) over the acid catalyst in ethanol . A one-step synthesis of a hierarchical meso-/microporous lamellar MFI–Sn/Al zeolite has been reported for the conversion of glucose into 5-(ethoxymethyl)furfural .
Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Chemical Reactions Analysis
The ethanolysis of biomass to EMF is a continuous multi-step reaction . In brief, cellulose is firstly hydrolyzed to glucose in the presence of acidic catalysts, and then divided into two ways: (1) glucose is isomerized to fructose through Lewis acid sites, and then EMF is produced with dehydration of fructose followed by in-situ etherification of 5-hydroxymethylfurfural (HMF) in ethanol .
Physical And Chemical Properties Analysis
The energy density of EMF (30.3 MJ/L) is close to that of gasoline (31.3 MJ/L) and diesel (33.6 MJ/L), and higher than that of ethanol (23.5 MJ/L) . EMF can reduce environmental pollution profiting from its high oxidation stability, accompanied by the reduction of soot emissions, sulfur oxides, and nitrogen oxides .
Zukünftige Richtungen
Deep eutectic solvents (DESs) have emerged as promising green solvents, due to their versatility and properties such as high biodegradability, inexpensiveness, ease of preparation, and negligible vapor pressure. Thus, DESs have been used as sustainable media and green catalysts in many chemical processes . The development of efficient catalysts and catalytic systems for the conversion of polysaccharide raw materials into 5-HMF is anticipated .
Eigenschaften
IUPAC Name |
5-(ethoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-7-11-9(5-6-10-11)8-12-4-2/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWNEFFMEAOIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)
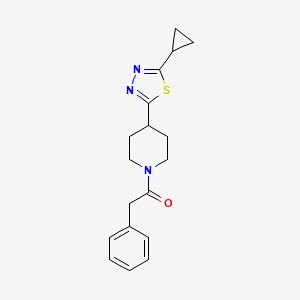
![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)
![1-(prop-2-yn-1-yl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2452531.png)

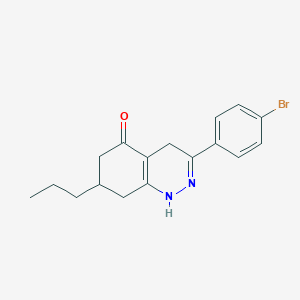
![1-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2452534.png)

![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)
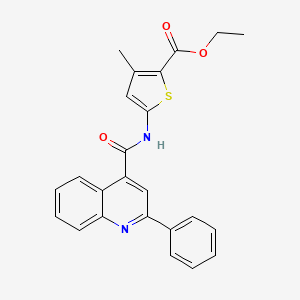
![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)
